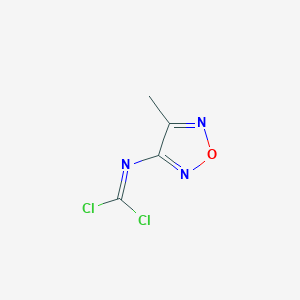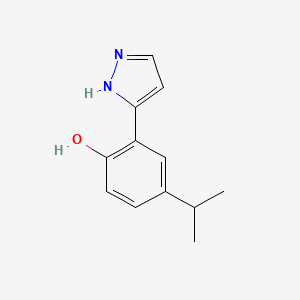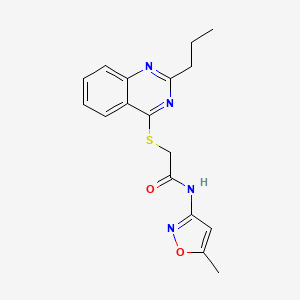![molecular formula C11H11IO B12571388 Benzene, [3-(2-iodoethoxy)-1-propynyl]- CAS No. 193091-57-5](/img/structure/B12571388.png)
Benzene, [3-(2-iodoethoxy)-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [3-(2-iodoethoxy)-1-propynyl]- is an organic compound with the molecular formula C11H11IO This compound features a benzene ring substituted with a 3-(2-iodoethoxy)-1-propynyl group, making it a unique derivative of benzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(2-iodoethoxy)-1-propynyl]- typically involves the reaction of a benzene derivative with a suitable iodinated alkyne. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Benzene, [3-(2-iodoethoxy)-1-propynyl]- may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [3-(2-iodoethoxy)-1-propynyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Benzene, [3-(2-iodoethoxy)-1-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [3-(2-iodoethoxy)-1-propynyl]- involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [3-(2-bromoethoxy)-1-propynyl]-
- Benzene, [3-(2-chloroethoxy)-1-propynyl]-
- Benzene, [3-(2-fluoroethoxy)-1-propynyl]-
Uniqueness
Benzene, [3-(2-iodoethoxy)-1-propynyl]- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing unique opportunities for synthetic modifications.
Propiedades
Número CAS |
193091-57-5 |
|---|---|
Fórmula molecular |
C11H11IO |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
3-(2-iodoethoxy)prop-1-ynylbenzene |
InChI |
InChI=1S/C11H11IO/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,8-10H2 |
Clave InChI |
SLZVTMUWXOQRDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCOCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


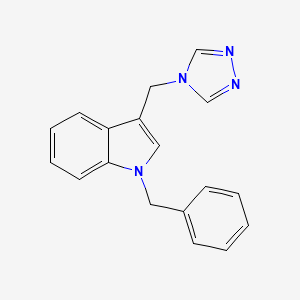

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
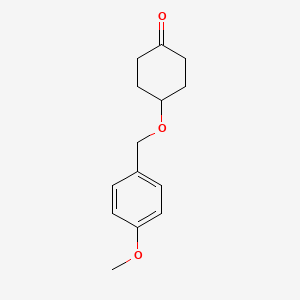

![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)

